![molecular formula C10H8BrClO3 B3021038 (E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid CAS No. 518023-87-5](/img/structure/B3021038.png)
(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid
Overview
Description
(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid, also known as 5-bromo-3-chloro-2-methoxyphenylacrylic acid (BCMPA), is a versatile reagent used in a variety of organic synthesis reactions. It is a brominated and chlorinated derivative of acrylic acid, which is a carboxylic acid. BCMPA is a useful synthetic intermediate for the preparation of complex molecules and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. BCMPA is also used as a catalyst in a variety of organic reactions.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis, separation, and crystal structural analysis of similar acrylic acid derivatives. For example, the synthesis and structural elucidation of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid have been detailed, highlighting techniques for isomer separation and confirming structures through X-ray crystallography (Chenna et al., 2008). This research demonstrates the importance of structural analysis in understanding the properties and potential applications of acrylic acid derivatives.
Biological Activity
Studies on derivatives of ferulic acid, a compound structurally similar to (E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid, have shown various biological activities. For instance, ether and ester derivatives of trans-ferulic acid were synthesized and their structures confirmed through spectroscopic and X-ray diffraction studies. These compounds exhibited free-radical scavenging, antioxidant activity, and cytotoxic effects against certain tumor cell lines (Obregón-Mendoza et al., 2018). This suggests that (E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid and its derivatives could also possess significant biological activities worth exploring.
Application in Material Science
Acrylic acid derivatives are also explored for their applications in materials science, such as in the development of corrosion inhibitors and luminescent materials. Research into acrylamide derivatives for corrosion inhibition in nitric acid solutions of copper has shown the effectiveness of these compounds in protecting metals from corrosion (Abu-Rayyan et al., 2022). Additionally, the spectral luminescent properties of acrylic acid derivatives, such as the zinc complex of (E)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid, have been studied, showing potential for application in optoelectronic devices (Mikhailov et al., 2018).
properties
IUPAC Name |
(E)-3-(5-bromo-3-chloro-2-methoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXRDEQHWGMZRY-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Br)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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